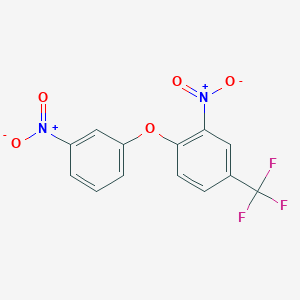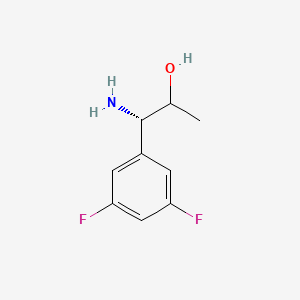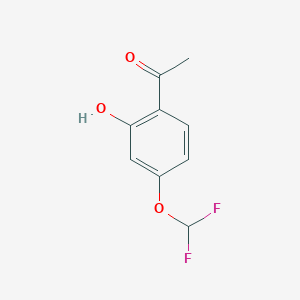
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a difluoromethoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The difluoromethoxy group enhances its ability to act as a hydrogen-bond donor, which can influence its binding to biological targets . The hydroxy group also plays a role in its reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one can be compared with other chalcone derivatives:
1-(4-(Difluoromethoxy)-2-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone: Contains a difluoromethyl group instead of a difluoromethoxy group.
1-(4-iodophenyl)ethan-1-one: Contains an iodine atom instead of a difluoromethoxy group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Propriétés
Formule moléculaire |
C9H8F2O3 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-5(12)7-3-2-6(4-8(7)13)14-9(10)11/h2-4,9,13H,1H3 |
Clé InChI |
DTWTYWLSJUXDKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


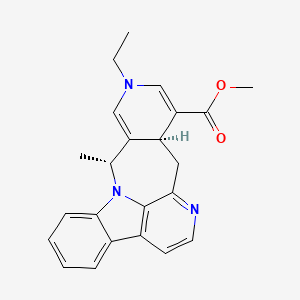
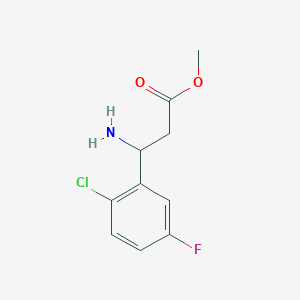
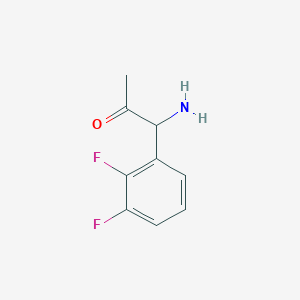
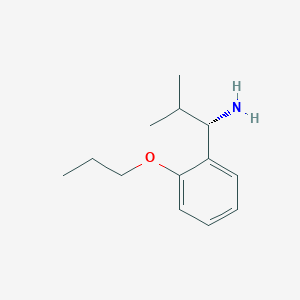
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)

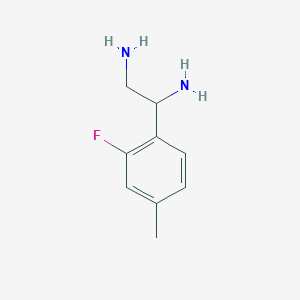
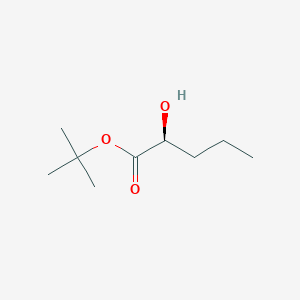
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
